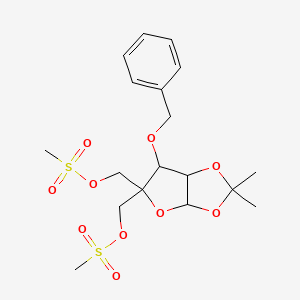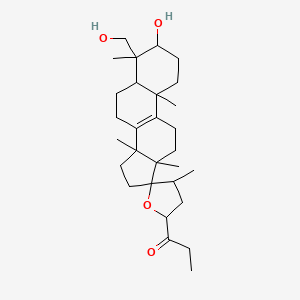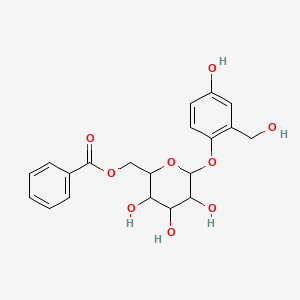
Octyl O-2-(acetylaMino)-2-deoxy-beta-D-glucopyranosyl-(1-->2)-O-alpha-D-Mannopyranosyl-(1-->2)-D-Glucopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octyl O-2-(acetylaMino)-2-deoxy-beta-D-glucopyranosyl-(1–>2)-O-alpha-D-Mannopyranosyl-(1–>2)-D-Glucopyranoside is a complex carbohydrate derivative. This compound is a glycoside, which means it consists of a sugar molecule bound to another functional group via a glycosidic bond. The structure includes octyl, acetylamino, and deoxy groups attached to a glucopyranosyl backbone, making it a unique and interesting molecule for various scientific applications.
Métodos De Preparación
The synthesis of Octyl O-2-(acetylaMino)-2-deoxy-beta-D-glucopyranosyl-(1–>2)-O-alpha-D-Mannopyranosyl-(1–>2)-D-Glucopyranoside involves multiple steps. The process typically starts with the protection of hydroxyl groups on the sugar molecules to prevent unwanted reactions. This is followed by the introduction of the octyl group through glycosylation reactions. The acetylamino group is then introduced via acetylation reactions. Finally, the deprotection of hydroxyl groups yields the desired compound. Industrial production methods may involve the use of automated synthesizers to ensure high yield and purity.
Análisis De Reacciones Químicas
Octyl O-2-(acetylaMino)-2-deoxy-beta-D-glucopyranosyl-(1–>2)-O-alpha-D-Mannopyranosyl-(1–>2)-D-Glucopyranoside can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the hydroxyl groups, leading to the formation of carbonyl compounds.
Reduction: The carbonyl groups can be reduced back to hydroxyl groups using reducing agents like sodium borohydride.
Substitution: The acetylamino group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Octyl O-2-(acetylaMino)-2-deoxy-beta-D-glucopyranosyl-(1–>2)-O-alpha-D-Mannopyranosyl-(1–>2)-D-Glucopyranoside has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex carbohydrates and glycosides.
Biology: It serves as a probe to study carbohydrate-protein interactions and glycosylation processes.
Medicine: It is investigated for its potential role in drug delivery systems and as a therapeutic agent for various diseases.
Industry: It is used in the production of bioactive compounds and as an additive in food and cosmetic products.
Mecanismo De Acción
The mechanism of action of Octyl O-2-(acetylaMino)-2-deoxy-beta-D-glucopyranosyl-(1–>2)-O-alpha-D-Mannopyranosyl-(1–>2)-D-Glucopyranoside involves its interaction with specific molecular targets, such as enzymes and receptors involved in glycosylation processes. The compound can modulate the activity of these targets, leading to changes in cellular functions and signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Octyl O-2-(acetylaMino)-2-deoxy-beta-D-glucopyranosyl-(1–>2)-O-alpha-D-Mannopyranosyl-(1–>2)-D-Glucopyranoside can be compared with other glycosides, such as:
Methyl O-2-(acetylaMino)-2-deoxy-beta-D-glucopyranosyl-(1–>2)-O-alpha-D-Mannopyranosyl-(1–>2)-D-Glucopyranoside: Similar structure but with a methyl group instead of an octyl group.
Ethyl O-2-(acetylaMino)-2-deoxy-beta-D-glucopyranosyl-(1–>2)-O-alpha-D-Mannopyranosyl-(1–>2)-D-Glucopyranoside: Similar structure but with an ethyl group instead of an octyl group.
Propyl O-2-(acetylaMino)-2-deoxy-beta-D-glucopyranosyl-(1–>2)-O-alpha-D-Mannopyranosyl-(1–>2)-D-Glucopyranoside: Similar structure but with a propyl group instead of an octyl group. The uniqueness of Octyl O-2-(acetylaMino)-2-deoxy-beta-D-glucopyranosyl-(1–>2)-O-alpha-D-Mannopyranosyl-(1–>2)-D-Glucopyranoside lies in its octyl group, which can influence its solubility, stability, and interactions with biological targets.
Propiedades
Fórmula molecular |
C28H51NO16 |
|---|---|
Peso molecular |
657.7 g/mol |
Nombre IUPAC |
N-[2-[2-[4,5-dihydroxy-6-(hydroxymethyl)-2-octoxyoxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C28H51NO16/c1-3-4-5-6-7-8-9-40-27-24(22(38)19(35)15(11-31)42-27)45-28-25(23(39)20(36)16(12-32)43-28)44-26-17(29-13(2)33)21(37)18(34)14(10-30)41-26/h14-28,30-32,34-39H,3-12H2,1-2H3,(H,29,33) |
Clave InChI |
MFYBEBGCQUYASP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCOC1C(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)OC3C(C(C(C(O3)CO)O)O)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Heptapotassium;[2-[3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)-3,5-disulfonatooxyoxan-4-yl] sulfate](/img/structure/B12322609.png)


![6-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazo[1,2-c]pyrimidin-5-one](/img/structure/B12322627.png)
![8,19-Dimethyl-14,17-dioxahexacyclo[13.3.1.01,11.04,10.09,13.012,16]nonadeca-4,7,9-triene-6,18-dione](/img/structure/B12322638.png)
![(13-Hydroxy-14,14,18-trimethyl-9-oxo-4,10-dioxapentacyclo[9.7.1.03,7.08,19.013,18]nonadeca-3(7),5-dien-17-yl) acetate](/img/structure/B12322640.png)




![5,7-Dihydroxy-2-phenyl-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-6-(3,4,5-trihydroxyoxan-2-yl)chromen-4-one](/img/structure/B12322673.png)

![Disodium;[3-[2,3-di(hexadecanoyloxy)propoxy-oxidophosphoryl]oxy-2-hydroxypropyl] 2,3-di(hexadecanoyloxy)propyl phosphate](/img/structure/B12322678.png)
